

Applications of 2-Hydroxy-5-methylbenzophenone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-5-methylbenzophenone*

Cat. No.: *B072208*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylbenzophenone is a versatile aromatic ketone that serves as a valuable starting material and intermediate in a variety of organic syntheses. Its chemical structure, featuring a hydroxyl group ortho to the benzoyl moiety, allows for a range of chemical transformations, making it a key building block for the synthesis of bioactive molecules, analytical reagents, and functional materials. This document provides detailed application notes and experimental protocols for the use of **2-hydroxy-5-methylbenzophenone** in organic synthesis.

Application Notes

The primary applications of **2-hydroxy-5-methylbenzophenone** in organic synthesis can be categorized as follows:

- Synthesis of Bioactive Heterocycles: The hydroxyl and ketone functionalities of **2-hydroxy-5-methylbenzophenone** make it an excellent precursor for the synthesis of various heterocyclic compounds.
 - Coumarin Derivatives: As a substituted phenol, it can undergo Pechmann condensation with β -ketoesters to yield substituted coumarins, a class of compounds known for their

diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

- Antimicrobial Agents: It serves as a scaffold for the synthesis of novel antimicrobial agents. For instance, it is a key intermediate in the synthesis of benzophenone-fused azetidinone derivatives, which have shown promising antibacterial and antifungal activities.[\[1\]](#)
- Oxime Derivatives: The ketone group can be readily converted to an oxime, which can act as a ligand for metal complexation or as an intermediate for further synthetic transformations.
- Analytical Reagents: The ability of the hydroxyl and carbonyl groups to chelate with metal ions makes **2-hydroxy-5-methylbenzophenone** a useful precursor for the development of analytical reagents. For example, its oxime derivative, **2-hydroxy-5-methylbenzophenone** oxime (HMBO), is employed as a reagent for the gravimetric determination of copper(II) ions. [\[2\]](#)
- UV Absorbers and Photostabilizers: Like other hydroxybenzophenones, **2-hydroxy-5-methylbenzophenone** can function as a UV absorber. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen allows for the efficient dissipation of UV radiation as heat, thereby protecting materials from photodegradation. This property is valuable in the formulation of sunscreens, plastics, and coatings.

Quantitative Data Summary

The following tables summarize the quantitative data from the experimental protocols described below.

Table 1: Summary of Reaction Conditions and Yields

Product	Reaction Type	Key Reagents	Solvent	Temperature	Time	Yield (%)
2-Hydroxy-5-methylbenzophenone Oxime	Oximation	Hydroxylamine hydrochloride, Sodium acetate	Ethanol/Water	Reflux	2 h	~90%
6-Methyl-4-phenyl-2H-chromen-2-one	Pechmann Condensation	Ethyl benzoylacetate, H_2SO_4	None	Room Temperature	12 h	~85%
Ethyl 2-(4-benzoyl-2-methylphenoxy)acetate	O-alkylation	Ethyl chloroacetate, K_2CO_3	Dry Acetone	Reflux	8-9 h	~88%
2-(4-Benzoyl-2-methylphenoxy)aceto hydrazide	Hydrazinolysis	Hydrazine hydrate	Ethanol	Room Temperature	2 h	~92%
Benzophenone-fused Azetidinone Derivative	Cyclocondensation	Substituted imine, Triethylamine	Dioxane	0°C to RT	10-12 h	~75%

Table 2: Antimicrobial Activity of a Benzophenone-fused Azetidinone Derivative

Microorganism	Minimum Inhibitory Concentration (MIC, $\mu\text{g/mL}$)
Staphylococcus aureus	6.25
Bacillus subtilis	12.5
Escherichia coli	12.5
Aspergillus niger	25
Candida albicans	25

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzophenone Oxime

This protocol describes the conversion of the ketone functionality into an oxime, a key step in the synthesis of the analytical reagent HMBO.[2]

Materials:

- **2-Hydroxy-5-methylbenzophenone** (1.0 g, 4.71 mmol)
- Hydroxylamine hydrochloride (0.49 g, 7.07 mmol)
- Sodium acetate trihydrate (0.96 g, 7.07 mmol)
- Ethanol (20 mL)
- Water (5 mL)

Procedure:

- In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve **2-hydroxy-5-methylbenzophenone** in ethanol.
- In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in water.

- Add the aqueous solution to the ethanolic solution of the benzophenone.
- Heat the reaction mixture to reflux and maintain for 2 hours.
- After cooling to room temperature, pour the reaction mixture into 100 mL of cold water with stirring.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a desiccator.
- Recrystallize the crude product from ethanol to obtain colorless needles of **2-hydroxy-5-methylbenzophenone** oxime.

Protocol 2: Synthesis of 6-Methyl-4-phenyl-2H-chromen-2-one via Pechmann Condensation

This protocol is an adapted procedure for the synthesis of a coumarin derivative from **2-hydroxy-5-methylbenzophenone**.^{[3][4]}

Materials:

- **2-Hydroxy-5-methylbenzophenone** (1.0 g, 4.71 mmol)
- Ethyl benzoylacetate (0.99 g, 5.18 mmol)
- Concentrated sulfuric acid (5 mL)

Procedure:

- In a 50 mL beaker, cool concentrated sulfuric acid to 0°C in an ice bath.
- In a separate flask, mix **2-hydroxy-5-methylbenzophenone** and ethyl benzoylacetate.
- Slowly add the mixture from step 2 to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 10°C.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 12 hours.

- Pour the reaction mixture onto crushed ice with vigorous stirring.
- Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
- Dry the crude product and recrystallize from ethanol to afford pure 6-methyl-4-phenyl-2H-chromen-2-one.

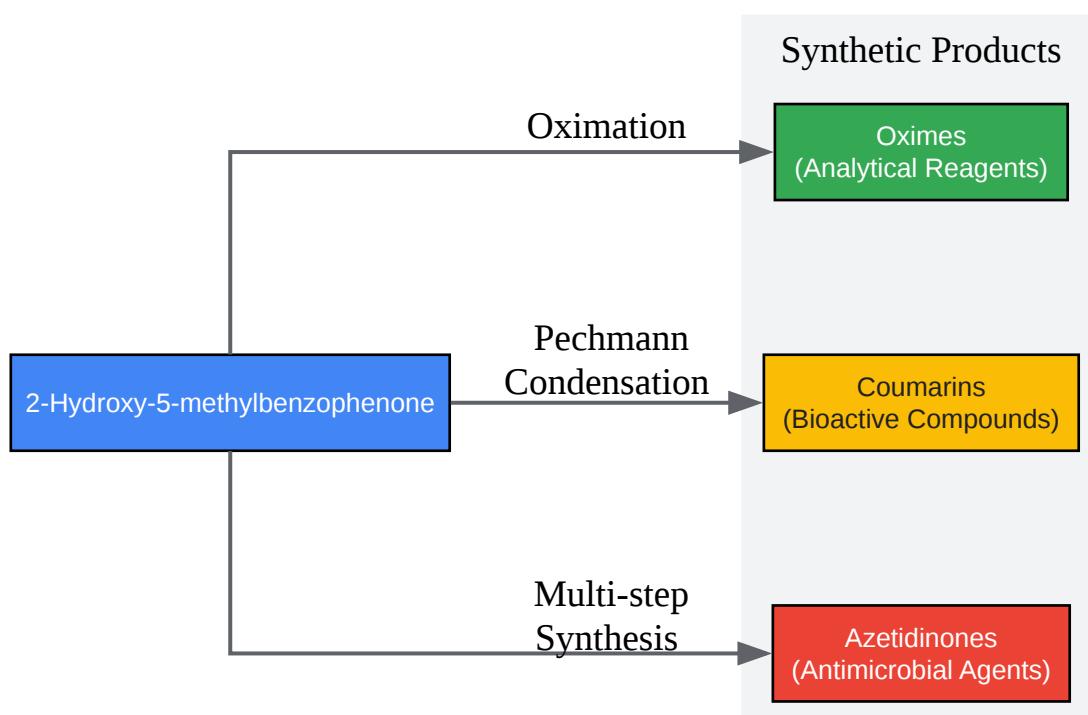
Protocol 3: Multi-step Synthesis of a Benzophenone-fused Azetidinone Derivative

This protocol outlines the synthesis of a bioactive azetidinone derivative starting from **2-hydroxy-5-methylbenzophenone**, adapted from a published procedure.[\[1\]](#)

Step 1: Synthesis of Ethyl 2-(4-benzoyl-2-methylphenoxy)acetate

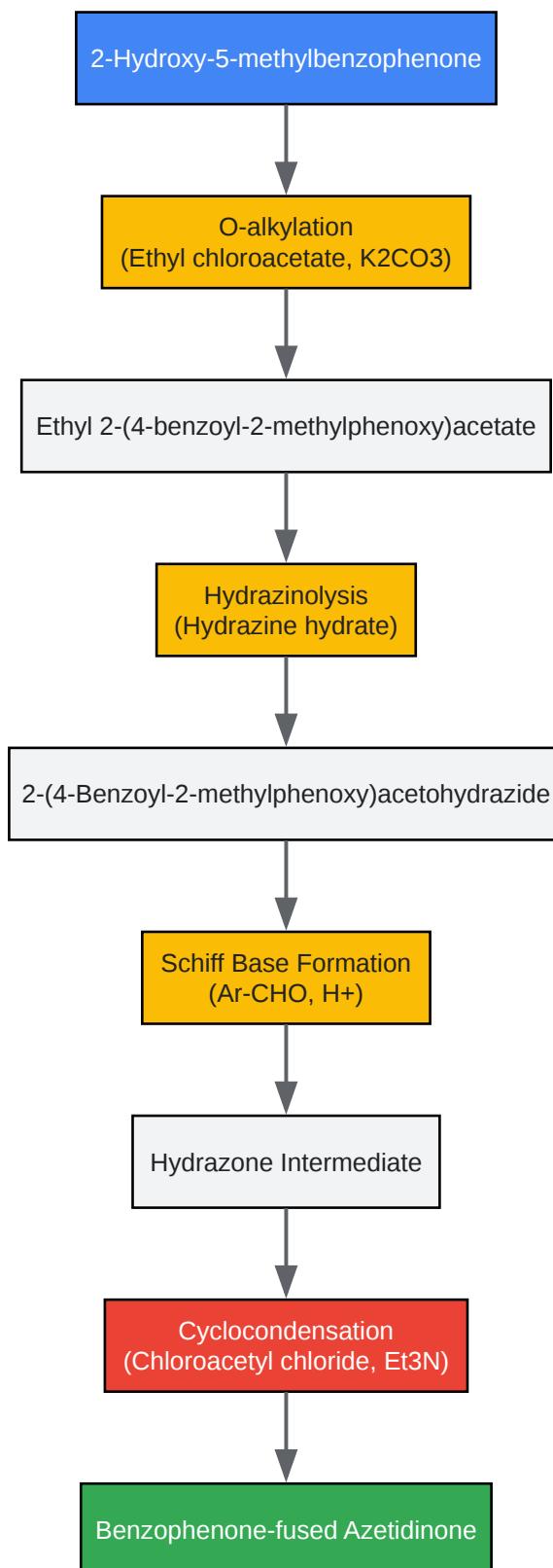
- In a 100 mL round-bottom flask, combine **2-hydroxy-5-methylbenzophenone** (1.0 g, 4.71 mmol), ethyl chloroacetate (0.87 g, 7.07 mmol), and anhydrous potassium carbonate (0.98 g, 7.07 mmol) in 30 mL of dry acetone.
- Reflux the mixture for 8-9 hours, monitoring the reaction progress by TLC.
- After cooling, filter off the potassium carbonate and remove the acetone under reduced pressure.
- Treat the residue with cold water and extract with diethyl ether (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-(4-Benzoyl-2-methylphenoxy)acetohydrazide

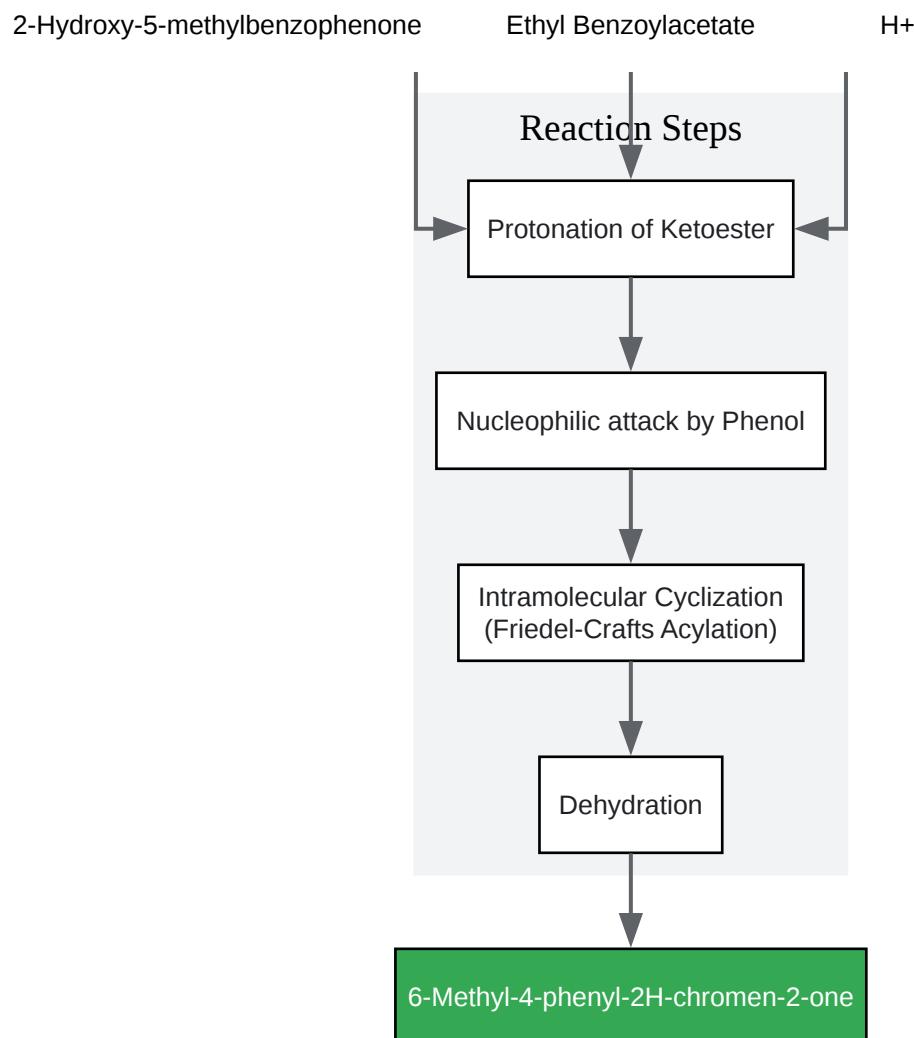

- Dissolve the product from Step 1 (1.0 g, 3.35 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.
- Add hydrazine hydrate (0.20 g, 4.02 mmol) dropwise with stirring at room temperature.
- Continue stirring for 2 hours.

- Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure acetohydrazide.

Step 3: Synthesis of the Benzophenone-fused Azetidinone Derivative


- In a 100 mL flask, dissolve the acetohydrazide from Step 2 (1.0 g, 3.52 mmol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.49 g, 3.52 mmol) in 20 mL of ethanol with a few drops of glacial acetic acid. Reflux for 4 hours to form the Schiff base.
- Cool the reaction mixture and add 20 mL of dioxane.
- Cool the solution to 0°C in an ice bath and add triethylamine (0.53 g, 5.28 mmol).
- Slowly add chloroacetyl chloride (0.48 g, 4.22 mmol) dropwise with vigorous stirring.
- Allow the reaction to stir at room temperature for 10-12 hours.
- Pour the reaction mixture into ice-cold water.
- Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final azetidinone derivative.

Visualizations



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2-Hydroxy-5-methylbenzophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for azetidinone synthesis.

[Click to download full resolution via product page](#)

Caption: Mechanism of Pechmann condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC

[pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Applications of 2-Hydroxy-5-methylbenzophenone in Organic Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072208#applications-of-2-hydroxy-5-methylbenzophenone-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com